1,4-Dichloro-2-butanol, (2R)-

Biocatalysis Enantioselective reduction Chiral resolution

(2R)-1,4-Dichloro-2-butanol (CAS 847375-52-4) is a chiral halohydrin with the molecular formula C4H8Cl2O and a molecular weight of 143.01 g/mol. It features a single stereocenter at the C-2 position bearing a hydroxyl group, flanked by primary alkyl chloride functionalities.

Molecular Formula C4H8Cl2O
Molecular Weight 143.01 g/mol
CAS No. 847375-52-4
Cat. No. B12690162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloro-2-butanol, (2R)-
CAS847375-52-4
Molecular FormulaC4H8Cl2O
Molecular Weight143.01 g/mol
Structural Identifiers
SMILESC(CCl)C(CCl)O
InChIInChI=1S/C4H8Cl2O/c5-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m1/s1
InChIKeyCKNNDWZSFAPUJS-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (R)-1,4-Dichloro-2-butanol (CAS 847375-52-4): A Chiral C4 Halohydrin Building Block


(2R)-1,4-Dichloro-2-butanol (CAS 847375-52-4) is a chiral halohydrin with the molecular formula C4H8Cl2O and a molecular weight of 143.01 g/mol . It features a single stereocenter at the C-2 position bearing a hydroxyl group, flanked by primary alkyl chloride functionalities. This compound belongs to a critical class of bifunctional intermediates that combine halogen leaving groups with a nucleophilic alcohol, enabling sequential and stereospecific transformations. Its defined (R)-absolute configuration distinguishes it from its (S)-enantiomer (CAS 847375-53-5) and the racemic mixture (CAS 2419-74-1), making it a strategic choice for asymmetric synthesis campaigns where stereochemical integrity must be installed early and preserved throughout a synthetic sequence [1].

Why Racemic or (S)-1,4-Dichloro-2-butanol Cannot Substitute the (R)-Enantiomer in Stereocontrolled Synthesis


In chiral synthesis, replacing a single enantiomer with its racemate or antipode is rarely a viable substitution. The (R)-enantiomer's defined three-dimensional arrangement dictates the stereochemical outcome of downstream reactions. For instance, treatment with base yields a specific chiral epoxide, (R)-2-(2-chloroethyl)oxirane, which serves as a key intermediate. Using racemic 1,4-dichloro-2-butanol would produce a racemic epoxide, forfeiting stereochemical control and necessitating costly chiral separation later. The patent literature explicitly identifies the individual (R)- and (S)-enantiomers as novel compounds obtained via enantioselective enzymatic reduction, highlighting that they are distinct chemical entities with non-interchangeable utility in pharmaceutical intermediate synthesis [1]. Procurement of the precise enantiomer is therefore not a preference but a structural requirement for stereodefined reaction sequences.

Quantitative Differentiation of (R)-1,4-Dichloro-2-butanol from Its Closest Analogs


Biocatalytic Production Method as a Proxy for Enantiomeric Purity vs. Racemate

Patent DE102004037669A1 describes an enzymatic reduction route to produce (R)-1,4-dichloro-2-butanol from the prochiral ketone 1,4-dichloro-2-butanone using an NADH/NADPH-dependent alcohol dehydrogenase [1]. While the exact enantiomeric excess (ee) achieved in this specific patent is not publicly detailed in accessible excerpts, analogous ADH-catalyzed reductions of α,α-dihalogenated ketones documented by Kędziora et al. (2014) demonstrate that optically pure β,β-dichlorohydrins can be obtained with excellent conversions and ee [2]. This stands in contrast to racemic 1,4-dichloro-2-butanol (CAS 2419-74-1), which by definition has an ee of 0% and is typically synthesized via non-stereoselective hydrochlorination of 1,2,4-butanetriol .

Biocatalysis Enantioselective reduction Chiral resolution

Trifunctional Reactivity: Orthogonal Transformations Unavailable to Mono- or Non-halogenated Analogs

(R)-1,4-Dichloro-2-butanol possesses three distinct reactive sites: a secondary alcohol at C-2 (the stereocenter), a primary alkyl chloride at C-1, and a primary alkyl chloride at C-4 . This trifunctional architecture enables sequential, chemoselective transformations. The hydroxyl group can be protected; one chloride can undergo nucleophilic substitution while the other remains latent; or the alcohol can be converted to a leaving group for a different sequence. Most critically, intramolecular base-induced cyclization of the chlorohydrin moiety yields the chiral epoxide (R)-2-(2-chloroethyl)oxirane while preserving a free chloroethyl side chain for further elaboration . This orthogonal reactivity is not possible with simpler chiral alcohols such as (R)-2-butanol (single functional group) or with non-chlorinated diols like (R)-1,3-butanediol (no electrophilic halide handles).

Asymmetric synthesis Chiral building block Epoxide formation

Stereospecific Epoxidation: Preserving Configuration from Halohydrin to Epoxide

Treatment of (R)-1,4-dichloro-2-butanol with base triggers an intramolecular SN2 reaction where the C-2 alkoxide displaces the C-1 chloride, forming (R)-2-(2-chloroethyl)oxirane [1]. Because the SN2 mechanism proceeds with inversion of configuration at the electrophilic carbon (C-1, which is not the stereocenter) and the C-2 stereocenter remains untouched, the absolute configuration at the chiral alcohol carbon is fully retained in the epoxide product. This stereospecificity is a critical advantage over alternative epoxidation methods: direct asymmetric epoxidation of 4-chloro-1-butene would require a chiral catalyst (e.g., Sharpless or Jacobsen catalyst) and may not achieve the same level of predictable stereochemical fidelity without extensive optimization [2].

Chiral epoxide synthesis Williamson ether synthesis Stereochemical fidelity

Chiral Amino Alcohol Precursor: An Entry to Biologically Relevant 1,2-Amino Alcohol Scaffolds

Chiral halohydrins are well-established precursors to enantiomerically pure 1,2-amino alcohols, a pharmacologically privileged scaffold [1]. The synthetic sequence involves nucleophilic epoxide ring-opening with an amine nucleophile (e.g., ammonia, primary or secondary amines) to yield the corresponding chiral amino alcohol. (R)-1,4-Dichloro-2-butanol, after epoxidation to (R)-2-(2-chloroethyl)oxirane, can be opened with various amines to generate chiral amino alcohols that retain the chloroethyl side chain for further functionalization. The regiospecificity of epoxide opening (attack at the less hindered epoxide carbon) and the defined (R)-configuration of the starting material ensure that the resulting amino alcohol is obtained as a single stereoisomer. In contrast, using racemic 1,4-dichloro-2-butanol would produce a racemic amino alcohol that requires chiral resolution before further use in drug synthesis [2].

Chiral 1,2-amino alcohols Pharmaceutical intermediates Aziridine synthesis

Highest-Value Application Scenarios for (R)-1,4-Dichloro-2-butanol in Research and Industrial Settings


Synthesis of (R)-2-(2-Chloroethyl)oxirane as a Chiral Epoxide Building Block

Researchers requiring a chiral epoxide with a pendant chloroethyl handle can use (R)-1,4-dichloro-2-butanol as a direct precursor. Base-mediated cyclization yields (R)-2-(2-chloroethyl)oxirane, which serves as a versatile electrophile for ring-opening reactions with nucleophiles (amines, thiols, alcohols, Grignard reagents) while preserving the chloroethyl group for subsequent transformations such as further nucleophilic substitution or transition metal-catalyzed cross-coupling [1]. This approach circumvents the need for asymmetric epoxidation catalysts and the associated optimization burden.

Chiral Intermediate for Enantiomerically Pure 1,2-Amino Alcohol Pharmaceuticals

For medicinal chemistry groups developing chiral drug candidates containing the 1,2-amino alcohol motif (e.g., β-blockers, HIV protease inhibitors, or sphingosine-1-phosphate receptor modulators), (R)-1,4-dichloro-2-butanol provides a stereodefined entry point. Sequential epoxidation and amine ring-opening yields the target amino alcohol scaffold with predictable (R)-configuration at the carbinol center [1]. The chloroethyl side chain offers an additional diversification point, enabling exploration of structure-activity relationships around this substituent.

Stereochemical Probe in Enzymatic Reaction Mechanism Studies

Enzymology laboratories investigating the substrate specificity and stereoselectivity of alcohol dehydrogenases (ADHs) or epoxide hydrolases can employ (R)-1,4-dichloro-2-butanol as a defined substrate. Comparing the turnover rates of the (R)- and (S)-enantiomers with a given enzyme panel provides quantitative insight into the enzyme's stereochemical preference, which is essential for biocatalyst engineering and for understanding the stereoelectronic requirements of the active site [2].

Precursor to Chiral Ionic Liquids or Chiral Phase-Transfer Catalysts

Through quaternization of the C-4 chloride with tertiary amines, followed by further functionalization at the C-1 position, (R)-1,4-dichloro-2-butanol can be elaborated into chiral quaternary ammonium salts. These chiral ionic liquids or phase-transfer catalysts incorporate a well-defined stereocenter in close proximity to the active catalytic site, potentially enhancing enantioselectivity in asymmetric alkylation or epoxidation reactions.

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